molecular formula C10H17ClF3N3 B12228378 isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine

isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B12228378
M. Wt: 271.71 g/mol
InChI Key: PPAPRRKHBQHSBF-UHFFFAOYSA-N
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Description

Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a substituted pyrazole derivative featuring a trifluoromethyl group at the 3-position, a methyl group at the 1-position, and an isobutyl-substituted amine at the 5-position. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isobutyl moiety may influence steric and solubility properties .

Properties

Molecular Formula

C10H17ClF3N3

Molecular Weight

271.71 g/mol

IUPAC Name

2-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H16F3N3.ClH/c1-7(2)5-14-6-8-4-9(10(11,12)13)15-16(8)3;/h4,7,14H,5-6H2,1-3H3;1H

InChI Key

PPAPRRKHBQHSBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=NN1C)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Condensation of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one with Methyl Hydrazine

Reaction Pathway :
$$
\text{4-Ethoxy-1,1,1-trifluorobut-3-en-2-one} + \text{Methyl Hydrazine} \rightarrow \text{1-Methyl-3-(trifluoromethyl)-1H-pyrazole}
$$
Conditions :

  • Solvent: Ethanol or water.
  • Temperature: 80–100°C.
  • Catalysts: Acidic conditions (e.g., H₂SO₄, CF₃COOH) enhance regioselectivity toward the 3-CF₃ isomer.
    Yield : 86–95%.

Key Data :

Parameter Value Source
Regioselectivity (3-CF₃:5-CF₃) 96:4 (with H₂SO₄)
Reaction Time 5–12 hours

Functionalization at Pyrazole C-5 Position

Introducing the methylaminomethyl group at position 5 requires precise metallation or electrophilic substitution.

Lithiation and Quenching

Stepwise Process :

  • Lithiation :
    • Reagent: n-BuLi or LDA at −78°C.
    • Solvent: THF.
  • Electrophilic Quenching :
    • Electrophile: Formaldehyde or iodomethane.
    • Intermediate: 5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

      Yield : 70–87%.

Bromination Followed by Amination

Reaction Sequence :

  • Bromination :
    • Reagent: N-Bromosuccinimide (NBS).
    • Conditions: DCM, RT, 2 hours.
    • Product: 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
  • Amination :
    • Reagent: Ammonia or methylamine.
    • Catalyst: Pd-based cross-coupling (e.g., Suzuki).

      Yield : 64–75%.

Alkylation with Isobutyl Groups

The final step involves introducing the isobutyl moiety via alkylation of the primary amine.

Direct Alkylation of 5-(Aminomethyl)pyrazole

Reaction :
$$
\text{5-(Aminomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole} + \text{Isobutyl Bromide} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Conditions :

  • Base: K₂CO₃ or Et₃N.
  • Solvent: DMF or acetonitrile.
  • Temperature: 60–80°C.
    Yield : 60–72%.

Reductive Amination

Alternative Route :

  • Substrate : 5-Formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
  • Reagent : Isobutylamine + NaBH₃CN.
  • Solvent : MeOH, RT.
    Yield : 68%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Lithiation-Quenching High regioselectivity Low-temperature sensitivity 70–87%
Bromination-Amination Scalable Requires Pd catalysts 64–75%
Direct Alkylation Simplicity Competing side reactions 60–72%
Reductive Amination Mild conditions Limited substrate scope ~68%

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Green Chemistry : Water or ethanol as solvents reduce environmental impact.
  • Catalyst Recycling : Amberlyst® 15 resin (acidic catalyst) enables reuse over 5 cycles without yield loss.

Crystallization and Purification

  • Crystal Engineering : Adjusting pressure during distillation improves isolation of regioisomers.
  • Purity : ≥99% achieved via recrystallization from hexane/EtOAc.

Chemical Reactions Analysis

Types of Reactions

Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can be substituted with different groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring provides a stable scaffold for these interactions, while the isobutylamine moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity :

  • The isobutyl group in the target compound likely increases lipophilicity compared to smaller alkyl chains (e.g., ethyl or methyl in ). This property may enhance membrane permeability in biological systems but reduce aqueous solubility.
  • Trifluoromethyl groups universally improve metabolic stability and electron-withdrawing effects, as seen in pyroxasulfone (a herbicide with a related pyrazole sulfonyl group ).

Synthetic Accessibility: Pyrazol-5-amines are commonly synthesized via condensation reactions (e.g., ) or sulfenylation protocols ().

Biological Relevance :

  • While direct data for the target compound is lacking, structurally related compounds exhibit diverse activities. For example:
  • The pyrimidoindole derivative () showed bromodomain inhibitory activity (ESI-MS: 472.33 ).

Physicochemical Properties

  • Melting Points :
    • 1,3,4-Oxadiazole derivatives with similar trifluoromethylpyrazole groups () exhibit melting points between 77–114°C, suggesting that the target compound may fall within this range.
  • Spectroscopic Data :
    • ¹H NMR : Pyrazol-5-amines typically show peaks near δ 3.8–4.0 ppm for methyl groups and δ 6.7–7.5 ppm for pyrazole protons ().
    • HRMS : Exact mass data (e.g., 472.17 for ) confirms molecular integrity in analogs.

Biological Activity

Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine, with the CAS number 1856032-30-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₇ClF₃N₃, with a molecular weight of 271.71 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

PropertyValue
CAS Number1856032-30-8
Molecular FormulaC₁₀H₁₇ClF₃N₃
Molecular Weight271.71 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. These compounds have been evaluated for their ability to inhibit various cancer-related targets:

  • BRAF(V600E) : A common mutation in melanoma, pyrazole derivatives have shown inhibitory effects on this kinase, suggesting potential for cancer treatment.
  • EGFR : The epidermal growth factor receptor is another target where pyrazole compounds demonstrate activity, particularly in lung cancer treatments.

A study reported that certain pyrazole derivatives inhibited cell proliferation in cancer cell lines, showcasing IC50 values in the micromolar range .

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, pyrazole derivatives are noted for their anti-inflammatory and antibacterial activities. For instance:

  • Anti-inflammatory : Pyrazole compounds have been shown to reduce nitric oxide production and tumor necrosis factor-alpha (TNF-α) in models of inflammation.
  • Antibacterial : Specific derivatives exhibited potent antibacterial activity against strains such as S. flexneri and C. albicans, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can guide the design of more effective derivatives. Key factors influencing activity include:

  • Substitution Patterns : The presence of trifluoromethyl groups enhances lipophilicity and can improve binding affinity to biological targets.
  • Chain Length : Variations in the alkyl chain length (e.g., isobutyl vs. butyl) can affect pharmacokinetics and bioavailability.
  • Functional Groups : The introduction of additional functional groups may enhance solubility or alter metabolic pathways.

Case Studies

Several studies have specifically investigated the biological activity of related pyrazole compounds:

  • Antitumor Efficacy : A series of studies demonstrated that pyrazole derivatives could effectively inhibit tumor growth in xenograft models, highlighting their potential as chemotherapeutic agents .
  • Antibacterial Activity : Research showed that certain pyrazole-based compounds exhibited superior antibacterial properties compared to traditional antibiotics, indicating their potential as novel antimicrobial agents .

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